molecular formula C14H12F3N3O B14149268 N-[3-(Trifluoromethyl)phenyl]-3,5-diaminobenzamide CAS No. 162960-51-2

N-[3-(Trifluoromethyl)phenyl]-3,5-diaminobenzamide

Cat. No.: B14149268
CAS No.: 162960-51-2
M. Wt: 295.26 g/mol
InChI Key: BASOBOGLLJSNNB-UHFFFAOYSA-N
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Description

N-[3-(Trifluoromethyl)phenyl]-3,5-diaminobenzamide is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzamide structure with two amino groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Trifluoromethyl)phenyl]-3,5-diaminobenzamide typically involves the reaction of 3,5-diaminobenzamide with 3-(trifluoromethyl)phenyl isocyanate. The reaction is carried out in an inert organic solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Trifluoromethyl)phenyl]-3,5-diaminobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-[3-(Trifluoromethyl)phenyl]-3,5-diaminobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(Trifluoromethyl)phenyl]-3,5-diaminobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Trifluoromethyl)phenyl]-3,5-diaminobenzamide is unique due to its specific structure, which combines the trifluoromethylphenyl group with a benzamide backbone containing two amino groups. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

162960-51-2

Molecular Formula

C14H12F3N3O

Molecular Weight

295.26 g/mol

IUPAC Name

3,5-diamino-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C14H12F3N3O/c15-14(16,17)9-2-1-3-12(6-9)20-13(21)8-4-10(18)7-11(19)5-8/h1-7H,18-19H2,(H,20,21)

InChI Key

BASOBOGLLJSNNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC(=C2)N)N)C(F)(F)F

Origin of Product

United States

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